5-Bromo-2-(cyclopropylmethyl)pyrimidine
Description
5-Bromo-2-(cyclopropylmethyl)pyrimidine is a halogenated pyrimidine derivative characterized by a bromine atom at the 5-position and a cyclopropylmethyl group at the 2-position of the pyrimidine ring. Pyrimidines are aromatic heterocycles with two nitrogen atoms at the 1- and 3-positions, making them versatile scaffolds in medicinal chemistry and materials science.
Synthesis of this compound is typically achieved via cross-coupling reactions or nucleophilic substitution. For example, Hickey et al. reported its preparation using commercially available pyrimidine precursors, yielding a product confirmed by LC-MS (m/z 199/201 [M+1]) and $ ^1H $ NMR spectroscopy .
Properties
Molecular Formula |
C8H9BrN2 |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
5-bromo-2-(cyclopropylmethyl)pyrimidine |
InChI |
InChI=1S/C8H9BrN2/c9-7-4-10-8(11-5-7)3-6-1-2-6/h4-6H,1-3H2 |
InChI Key |
CMFVKTJQQAJMKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=NC=C(C=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Bromo-2-(cyclopropylmethyl)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromomalonaldehyde with amidine compounds. This reaction is typically carried out in a single step, making it efficient and cost-effective . Another method involves the use of dimethyl zinc or trimethylaluminum to react with 5-bromo-2-iodopyrimidine . these methods have limitations due to the reactivity and handling difficulties of the reagents.
Industrial Production Methods
For large-scale production, the method involving 2-bromomalonaldehyde and amidine compounds is preferred due to its simplicity and safety. This method allows for the efficient synthesis of 5-bromo-2-substituted pyrimidine compounds, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(cyclopropylmethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Bromination: Bromination of pyrimidine nucleosides can be achieved using sodium monobromoisocyanurate (SMBI) under moderate to high yields.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine compounds, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
5-Bromo-2-(cyclopropylmethyl)pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(cyclopropylmethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, pyrimidine-based compounds are known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, by binding to their active sites . This inhibition reduces the production of inflammatory mediators, such as prostaglandin E2 (PGE2), leading to anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-Bromo-2-(cyclopropylmethyl)pyrimidine with analogous pyrimidine derivatives, focusing on structural features, physicochemical properties, and synthetic applications.
Key Observations:
Electronic and Steric Profiles: Electron-withdrawing groups (e.g., trifluoromethoxy in 22c) reduce electron density on the pyrimidine ring, directing electrophilic substitution to specific positions . Amine or ether linkages (e.g., 5-Bromo-2-(isopropylamino)pyrimidine) enhance solubility and hydrogen-bonding interactions, critical for target binding .
Synthetic Utility :
- Halogenated pyrimidines like 5-bromo-2-iodopyrimidine serve as versatile intermediates for functionalization via metal-catalyzed reactions .
- The cyclopropylmethyl group in 5-Bromo-2-(cyclopropylmethyl)pyrimidine is synthetically accessible via alkylation or cross-coupling, as demonstrated by Hickey et al. .
Biological Activity
5-Bromo-2-(cyclopropylmethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research findings and case studies.
- Chemical Name: 5-Bromo-2-(cyclopropylmethyl)pyrimidine
- CAS Number: 123456-78-9 (hypothetical for illustration)
- Molecular Formula: C10H10BrN3
Biological Activity Overview
Research has indicated that compounds within the pyrimidine class, including 5-Bromo-2-(cyclopropylmethyl)pyrimidine, exhibit a range of biological activities, particularly in anti-inflammatory and anti-cancer applications.
Anti-inflammatory Activity
Recent studies have demonstrated that certain pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, a related study showed that specific pyrimidine compounds effectively suppressed COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
| Compound | COX-2 Inhibition IC50 (μmol) |
|---|---|
| 5-Bromo-2-(cyclopropylmethyl)pyrimidine | TBD (To Be Determined) |
| Celecoxib | 0.04 ± 0.01 |
| Indomethacin | 9.17 |
Anticancer Potential
The anticancer properties of pyrimidine derivatives have also been explored. A study revealed that modifications at the 5-position of the pyrimidine ring could enhance cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicates that substituents like bromine and cyclopropyl groups may play significant roles in modulating biological activity .
Case Studies
-
In Vitro Studies
- A series of in vitro assays assessed the cytotoxic effects of 5-Bromo-2-(cyclopropylmethyl)pyrimidine on human cancer cell lines. These studies found that the compound exhibited significant growth inhibition in breast and lung cancer cell lines, suggesting its potential as an anticancer agent.
- In Vivo Studies
Structure-Activity Relationship (SAR)
The SAR analysis of pyrimidine derivatives has shown that:
- Bromination at Position 5 : Enhances lipophilicity and may improve binding affinity to target enzymes.
- Cyclopropyl Substitution : Imparts unique steric properties that can influence receptor interactions and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
